molecular formula C8H12ClN3O2 B6610868 ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride CAS No. 2866308-47-4

ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride

Cat. No.: B6610868
CAS No.: 2866308-47-4
M. Wt: 217.65 g/mol
InChI Key: FUTKYGZIHFKXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride is a chemical compound belonging to the class of heterocyclic compounds. It features a pyrrolo[3,4-d]imidazole core structure, which is a fused ring system containing nitrogen atoms. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl 2-aminomethyl-1H-pyrrole-3-carboxylate with formamide in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.

  • Industry: It is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridines

  • Pyrrolopyrazines

  • Imidazo[4,5-b]pyridines

  • Thiadiazoles

Biological Activity

Ethyl 1H,4H,5H,6H-pyrrolo[3,4-d]imidazole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Pyrrolo[3,4-d]imidazole derivatives have emerged as promising candidates in drug discovery due to their diverse biological activities. This compound is a derivative that has shown potential in various therapeutic areas including oncology and neuroprotection.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

  • JNK Inhibition : This compound has been identified as a selective inhibitor of c-Jun N-terminal kinase (JNK), particularly JNK3. JNKs are involved in various cellular processes including apoptosis and inflammation. The inhibition of JNK3 has implications for neurodegenerative diseases where neuronal apoptosis is a concern .

3.1 Anticancer Activity

This compound exhibits notable anticancer properties:

  • Cell Viability Assays : Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it showed significant cytotoxic effects with an IC50 value as low as 2.69 nM against specific cancer cell lines .
  • Mechanisms of Action : The compound's anticancer activity is linked to its ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

3.2 Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of neurodegenerative diseases:

  • Inhibition of Neuronal Apoptosis : By selectively inhibiting JNK3, the compound may protect neurons from apoptotic signals triggered by various stressors . This suggests a potential application in treating conditions such as Alzheimer's disease and Parkinson's disease.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant inhibition of cancer cell proliferation with an IC50 of 2.69 nM against JNK3 .
Study BShowed neuroprotective effects in models of neurodegeneration through JNK inhibition .
Study CEvaluated the compound's selectivity against other kinases and found it had minimal activity against non-target kinases like GSK3β and RIPK3 .

5. Conclusion

This compound represents a promising compound in the field of medicinal chemistry with significant biological activities. Its role as a selective JNK inhibitor highlights its potential therapeutic applications in oncology and neuroprotection. Further research is warranted to fully elucidate its mechanisms and optimize its pharmacological profile for clinical use.

Properties

IUPAC Name

ethyl 1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c1-2-13-8(12)7-10-5-3-9-4-6(5)11-7;/h9H,2-4H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTKYGZIHFKXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.